molecular formula C17H13FN2O3S2 B2446632 N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896362-90-6

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No. B2446632
CAS RN: 896362-90-6
M. Wt: 376.42
InChI Key: CHMIGFIXCOWJHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of precursors under Hantzsch thiazole synthesis conditions . For example, 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide are reacted to yield a new compound . The exact synthesis process for “N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide” may vary.


Molecular Structure Analysis

The molecular structure of “N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide” can be confirmed by its physicochemical properties and spectroanalytical data such as NMR, IR, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide” are likely to be similar to those involved in the synthesis of related compounds, such as the reaction of precursors under Hantzsch thiazole synthesis conditions .

Scientific Research Applications

Disposition and Metabolism in Humans

  • Study 1: A compound closely related to "N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide" was investigated for its disposition and metabolism in humans. It was found that the drug-related material was eliminated almost completely over a 9-day period, mainly through feces. The study also identified principal circulating components and metabolites in plasma, providing insights into the metabolic pathways of such compounds (Renzulli et al., 2011).

Anticancer Activity

  • Study 2: A series of substituted benzamides, structurally similar to the compound of interest, were synthesized and evaluated for anticancer activity against various cancer cell lines. The results indicated moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug (Ravinaik et al., 2021).

Cardiac Electrophysiological Activity

  • Study 3: The synthesis and cardiac electrophysiological activity of N-substituted benzamides were explored. These compounds exhibited potency in vitro, suggesting their potential use in cardiac applications (Morgan et al., 1990).

Antimicrobial Agents

  • Study 4: A series of N-phenyl-thiazol derivatives were synthesized and screened for antimicrobial activity. Some molecules demonstrated potent activity against various pathogenic strains, with a particular compound showing the highest inhibitory effect (Bikobo et al., 2017).

PET Imaging of Brain Receptors

  • Study 5: A fluorinated benzamide derivative was developed as a PET radioligand for imaging metabotropic glutamate receptor 1 in the brain. This compound showed high brain uptake and specificity, highlighting its potential in neuropsychiatric disorder research and drug development (Xu et al., 2013).

properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3S2/c1-25(22,23)15-5-3-2-4-13(15)16(21)20-17-19-14(10-24-17)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMIGFIXCOWJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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